2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine
Overview
Description
2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine (2B6MPP) is an organic compound with a molecular formula of C9H12BrN3. It is a heterocyclic compound with a pyrazine ring and a bromine atom attached to the ring. 2B6MPP is a colorless solid with a melting point of 155-157 °C and a boiling point of 300 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and ether.
Scientific Research Applications
Synthesis and Characterization of Heteroleptic Mononuclear Cyclometalated Complexes
Research on heteroleptic mononuclear cyclometalated complexes with tetrazolate chelate ligands, including the pyrazinyltetrazolate ligand, has shown significant variation in redox and emission properties due to the nature of the ancillary ligand. These findings suggest potential applications in the development of organic light-emitting devices and biological labeling, where the pyrazinyltetrazolate ligands could be key components for tuning electronic and photophysical properties (Stagni et al., 2008).
Novel Heterocyclic Product Synthesis
The synthesis of novel heterocyclic products from bromo-DHAA reactions with various amines highlights the utility of brominated pyrazine derivatives in creating new compounds with potentially unique biological or chemical properties. These synthesized compounds have been fully characterized, indicating their relevance in further chemical and pharmacological studies (Hikem-Oukacha et al., 2011).
Development of Organic Optoelectronic Materials
Efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been reported, involving regio-selective amination reactions of dihalo-pyrrolopyrazines. These compounds, derived from pyrazine scaffolds, show promise as organic materials for optoelectronic applications due to their favorable optical and thermal properties, indicating the potential of brominated pyrazines in the field of optoelectronics (Meti et al., 2017).
Corrosion Inhibition Studies
Computational chemistry studies on pyrazine derivatives, including density functional theory and molecular dynamics simulations, suggest that these compounds, particularly those with bromine substituents, could serve as effective corrosion inhibitors. Theoretical evaluations of their adsorption properties on metal surfaces underscore the potential of brominated pyrazines in corrosion protection applications (Saha et al., 2016).
properties
IUPAC Name |
2-bromo-6-(1-methylpiperidin-3-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-14-4-2-3-8(7-14)9-5-12-6-10(11)13-9/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRKQKDTUCUVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CN=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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